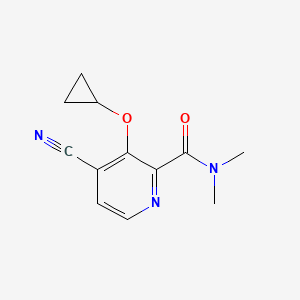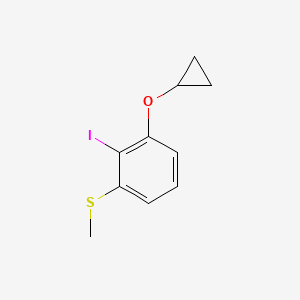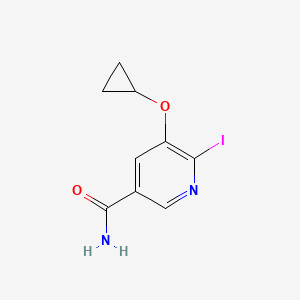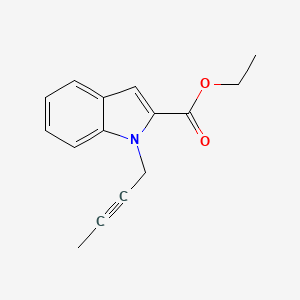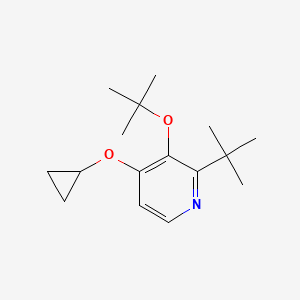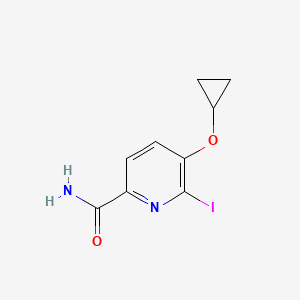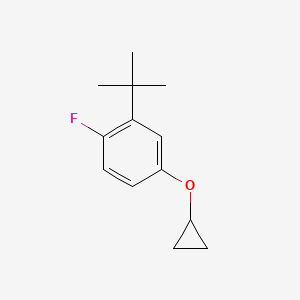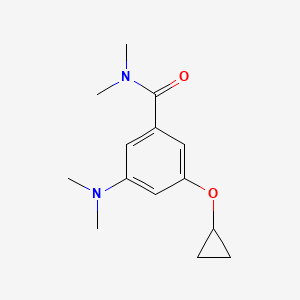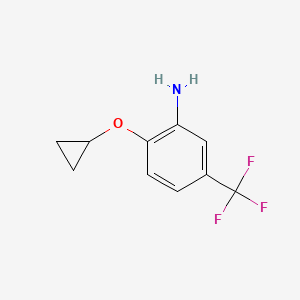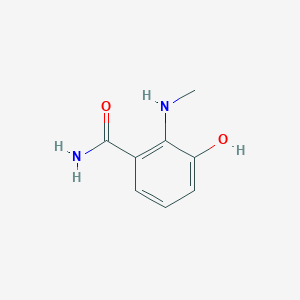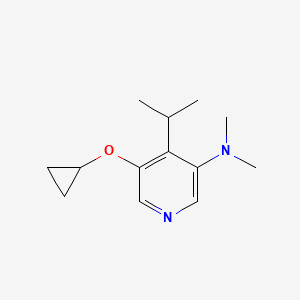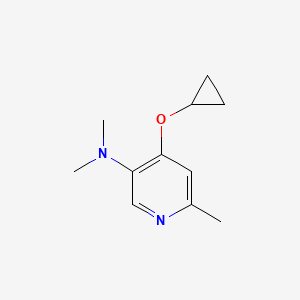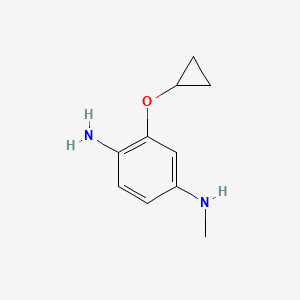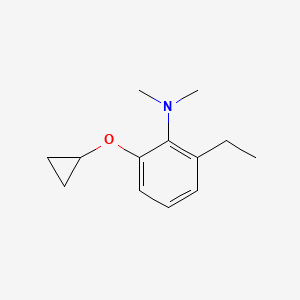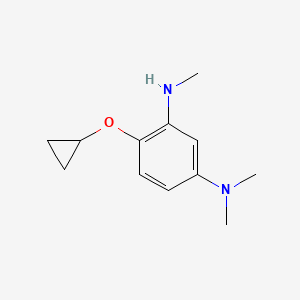
4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with N1,N1,N3-trimethyl groups on the diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Attachment to Benzene Ring: The cyclopropyl halide is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the cyclopropoxy group to the benzene ring.
Introduction of Diamine Groups:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may enhance binding affinity to these targets, while the trimethyl groups can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N1,N1,N3-trimethylbenzene-1,3-diamine: Unique due to the presence of both cyclopropoxy and trimethyl groups.
N,N,N’-Trimethyl-1,3-propanediamine: Lacks the cyclopropoxy group, making it less sterically hindered.
N,N-Dimethylethylenediamine: Contains fewer methyl groups and no cyclopropoxy group, resulting in different reactivity and binding properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropoxy group provides rigidity and enhances binding interactions, while the trimethyl groups influence solubility and reactivity .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-N,1-N,3-N-trimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H18N2O/c1-13-11-8-9(14(2)3)4-7-12(11)15-10-5-6-10/h4,7-8,10,13H,5-6H2,1-3H3 |
InChI Key |
IWZWFCSTEJDECC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


